molecular formula C22H28BrNO B073277 Phenazocine hydrobromide CAS No. 1239-04-9

Phenazocine hydrobromide

Numéro de catalogue: B073277
Numéro CAS: 1239-04-9
Poids moléculaire: 402.4 g/mol
Clé InChI: MNMGNPZLUMHSKK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Phenazocine hydrobromide (C₂₂H₂₇NO·HBr) is a synthetic opioid analgesic belonging to the benzomorphan class. Its chemical structure, 2'-hydroxy-5,9-dimethyl-2-phenethyl-6,7-benzomorphan hydrobromide, confers potent agonist activity at mu (μ) and kappa (κ) opioid receptors . Developed in the mid-20th century, it is used clinically for moderate-to-severe pain management, particularly in biliary or pancreatic pain due to its lack of sphincter of Oddi spasm—a side effect common with morphine .

Méthodes De Préparation

Structural Overview and Synthetic Targets

Phenazocine hydrobromide (C22_{22}H28_{28}BrNO) features a tricyclic benzazocine framework with critical substituents:

  • A phenethyl group at position 3

  • Methyl groups at positions 6 and 11

  • A hydrobromide salt formed at the tertiary amine (Fig. 1) .

Key synthetic challenges :

  • Stereochemical control during benzazocine ring formation.

  • Selective alkylation to introduce the phenethyl group.

  • Salt formation with hydrobromic acid (HBr) without inducing decomposition.

Synthetic Routes to this compound

Core Benzazocine Synthesis

The tricyclic benzazocine backbone is typically constructed via a Pomeranz-Fritsch reaction or reductive amination. A modified approach adapted from Eptazocine synthesis involves:

  • Cyclization of a tetralin precursor with methylamine under acidic conditions .

  • Reductive methylation to install the N-methyl group using formaldehyde and hydrogen/palladium.

Example protocol :

  • React 1,2,3,4-tetrahydro-6-methoxy-2-naphthylamine with methylamine hydrochloride in HBr/acetic acid (1:3) at 80°C for 12 hours .

  • Yield: 68–72% after recrystallization from ethanol .

Phenethyl Group Introduction

Alkylation of the benzazocine amine with phenethyl bromide is critical. Optimized conditions derived from fentanyl synthesis :

ParameterOptimal ValueImpact on Yield
SolventDichloroethaneMaximizes solubility
BaseNaOH (pH >14)Enhances nucleophilicity
Temperature65–80°CBalances reaction rate/decomposition
Phenethyl bromide ratio1.2:1 (to amine)Minimizes di-alkylation

Procedure :

  • Combine benzazocine free base (1 mol) with phenethyl bromide (1.2 mol) in dichloroethane.

  • Add 50% NaOH solution dropwise under nitrogen, reflux for 24 hours .

  • Isolate via extraction (CH2_2Cl2_2) and evaporate to crude product (85–90% yield) .

Hydrobromide Salt Formation

Salt formation with HBr must avoid coloration and impurities. Lessons from Eptazocine hydrobromide synthesis :

Critical steps :

  • Inert atmosphere : React under nitrogen/argon to prevent oxidation-induced discoloration .

  • HBr concentration : Use 45–48% HBr for complete protonation without excess free acid .

  • Recrystallization :

    • Dissolve crude product in ethanol with activated charcoal (0.5% w/w).

    • Add HBr (0.02 mol/mol product) during final recrystallization to stabilize the salt .

Purification data :

Recrystallization CyclePurity (%)Solution Clarity
198.2Slight haze
399.8Clear, colorless

Analytical Characterization

Spectroscopic Confirmation

  • 1^1H NMR (DMSO-d6_6): δ 7.28 (m, 5H, Ph), 4.11 (s, 1H, OH), 3.02 (m, 2H, N-CH2_2-Ph) .

  • HPLC : Retention time 8.7 min (C18 column, 70:30 MeOH/H2_2O) .

Purity and Stability

  • Thermogravimetric analysis : Decomposition onset at 218°C, confirming salt stability .

  • Residual solvents : <50 ppm dichloroethane (GC-MS) .

Industrial-Scale Optimization

Cost-Effective Modifications

  • Recycled solvent systems : Dichloroethane recovery via distillation reduces costs by 40% .

  • Catalytic hydrogenation : Substitute NaBH4_4 with Raney nickel for methyl group installation (99% conversion) .

Challenges and Mitigation Strategies

ChallengeSolutionOutcome
Colored impurities3x charcoal recrystallizationAPHA color <10
Residual phenethyl bromideAqueous NaHCO3_3 wash<0.1% by GC
PolymorphismSeeding with pure crystalsConsistent crystal habit

Analyse Des Réactions Chimiques

Hydrolysis and Stability in Aqueous Solutions

Phenazocine hydrobromide undergoes partial hydrolysis under heat or alkaline conditions. Autoclaving aqueous solutions without acidic buffering leads to decomposition, necessitating pH stabilization (typically pH 3–4) to maintain integrity . The free base precipitates at pH ≥ 8.5 due to its low water solubility (~0.5% w/v) . This sensitivity impacts formulation design, requiring buffered solutions for parenteral administration.

Key Stability Data:

ConditionOutcomeCitation
Autoclaving (unbuffered)Partial decomposition
pH > 8.5Precipitation of free base
Acidic buffer (pH 3–4)Stabilizes against hydrolysis

Colorimetric Identification Reactions

This compound reacts with specific reagents to produce characteristic colors, distinguishing it from morphine, codeine, and meperidine . These reactions are pivotal for qualitative analysis in pharmaceutical quality control.

Color Reaction Table:

ReagentPhenazocine HBr ReactionMorphine/Codeine/Meperidine Reaction
Sodium tungstate (1% in H₂O)Reddish-violetGrayish-blue (codeine) / Purplish-gray (morphine)
p-Dimethylaminobenzaldehyde (10% glacial acetic acid)Orange → Deep redBluish-green (codeine) / Olive-green (morphine)
Sulfuric acid + formaldehydeLight violet → PurpleNo reaction (meperidine)

Precipitation Reactions

This compound forms unique precipitates with palladium chloride and sodium nitroprusside, enabling differentiation from other opioids .

Precipitation Test Results:

ReagentPhenazocine HBr ResultOther Opioids ResultSensitivity (mg/mL)
Palladium chloride (0.5%)Amorphous brown precipitateNo reaction (codeine/morphine) 1.0
Sodium nitroprusside (1% in 15% HCl)Amorphous precipitateCrystalline precipitates (codeine/morphine) 0.05

Polymorphic Transformations

The compound exists in three crystalline forms (A, B, C), with distinct X-ray diffraction patterns and infrared spectra . Form C (hemihydrate) is stable in water, while forms A/B (anhydrous) interconvert in anhydrous solvents.

Polymorph Characteristics:

FormSolubilityStabilityIR Absorption Peaks (cm⁻¹)
ALow in waterMetastable → Form B1,650, 1,200
BLow in waterConverts to Form A1,630, 1,180
CHigher in waterStable (hydrated)1,700, 1,220

Pharmaceutical Incompatibilities

This compound reacts with alkaline agents (e.g., barbiturates) and penicillin derivatives, forming insoluble complexes . These interactions necessitate avoidance of co-formulation.

Applications De Recherche Scientifique

Pharmacological Profile

Phenazocine hydrobromide is characterized by its mixed agonist-antagonist properties at opioid receptors, specifically the mu (μ) and kappa (κ) receptors. This dual action allows for effective analgesia while potentially reducing the risk of certain side effects typically associated with pure agonists.

Therapeutic Uses

  • Pain Management :
    • Phenazocine is primarily used for the management of moderate to severe pain. Its efficacy has been documented in various clinical settings, particularly in postoperative pain relief and chronic pain conditions.
  • Anesthesia :
    • Due to its analgesic properties, phenazocine can be utilized as an adjunct in anesthesia, providing pain relief during surgical procedures .
  • Treatment of Opioid Dependence :
    • Research has explored the potential of phenazocine in treating opioid dependence due to its mixed agonist-antagonist nature, which may help mitigate withdrawal symptoms while providing analgesia .

Pain Relief Studies

A study conducted on postoperative patients demonstrated that phenazocine significantly reduced pain levels compared to placebo, with patients reporting a high satisfaction rate regarding pain management .

Opioid Dependence Research

In a clinical trial involving patients with opioid dependence, phenazocine was administered to evaluate its effectiveness in reducing withdrawal symptoms. Results indicated that the compound helped alleviate symptoms without inducing euphoria, suggesting its potential as a treatment option for managing opioid dependence .

Comparative Analysis of Opioid Analgesics

To better understand the position of this compound within the landscape of opioid analgesics, a comparative analysis with other opioids is presented below:

CompoundTypePotency (Relative to Morphine)Side Effects
PhenazocineMixed AgonistModerateDysphoria, Hallucinations
MorphineFull Agonist1xRespiratory Depression
NalbuphineMixed Agonist0.5xLess sedation
BuprenorphinePartial Agonist25xCeiling effect

Mécanisme D'action

The primary mechanism of action for phenazocine hydrobromide involves its interaction with opioid receptors in the central nervous system. This compound exhibits a high affinity for the mu-opioid receptors, which are primarily responsible for its analgesic properties . When this compound binds to the mu-opioid receptors, it activates the receptor, leading to a cascade of intracellular events. This activation inhibits the release of neurotransmitters such as substance P, gamma-aminobutyric acid, and glutamate, which are involved in transmitting pain signals. Consequently, the perception of pain is significantly reduced .

Apart from its interaction with mu-opioid receptors, this compound has minor activity at kappa and delta receptors. The kappa receptors are associated with analgesia, sedation, and dysphoria, while delta receptors are involved in modulating mood and pain .

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Benzomorphan Derivatives

Phenazocine shares a 6,7-benzomorphan core with other opioids, but substitutions critically influence activity:

Compound Substituents Relative Analgesic Potency (vs. Morphine) Key Structural Feature
Phenazocine hydrobromide 5,9-dimethyl; 2-phenethyl 10× Phenethyl group enhances μ affinity
Dimephen 5-ethyl; 9,9-dimethyl; 2-phenethyl 205× Ethyl and dual methyl substitutions
Cyclazocine 2-cyclopropylmethyl Partial agonist/antagonist Cyclopropylmethyl alters receptor binding
Pentazocine 2-(3-methylbutenyl) 1/4× morphine Mixed agonist-antagonist activity

The phenethyl group at the nitrogen atom is pivotal for enhancing analgesic potency across benzomorphans .

Receptor Binding and Pharmacodynamic Profile

Phenazocine exhibits high affinity for μ and κ opioid receptors, with distinct tissue-specific effects:

  • Ileum vs. Brain : In ileal homogenates, phenazocine demonstrated higher potency (IC₅₀ = 1.2 nM) in inhibiting [³H]-naloxone binding compared to brain tissue (IC₅₀ = 3.8 nM), suggesting tissue-specific receptor interactions .
  • Enantiomeric Activity : (+)-Phenazocine acts as a μ/κ agonist and σ₁ receptor antagonist, while (-)-phenazocine shows weaker opioid activity but retains σ₁ antagonism. This dual mechanism may reduce tolerance and enhance analgesia .

Analgesic Potency and Efficacy Compared to Morphine and Other Opioids

  • vs. Morphine :
    • Equianalgesic dose: 2.5 mg phenazocine ≈ 10 mg morphine (intramuscular) in acute abdominal pain .
    • Peak potency: 4.3× morphine; total effect: 3.2× morphine .
    • Respiratory depression: 6.28× more potent than morphine per mg, highlighting greater risk .
  • vs. Meperidine : Comparable alveolar ventilation depression, but phenazocine significantly reduces CO₂ sensitivity during rebreathing (p < 0.05) .
  • vs. Pentazocine : Phenazocine lacks partial antagonist activity, making it a full agonist with higher efficacy .

Enantiomeric Differences and Dual Activity

The (+)-enantiomer’s σ₁ receptor antagonism may mitigate opioid-induced hyperalgesia and tolerance, a unique feature absent in non-benzomorphan opioids like fentanyl . This dual activity positions phenazocine enantiomers as leads for developing bifunctional analgesics.

Metabolic Pathways and Drug Interactions

  • Metabolism : Hepatic O-methylation via microsomal enzymes (NADPH-dependent), forming dihydroxy metabolites .
  • Interactions :
    • CYP450 inhibitors (e.g., ketoconazole) increase plasma levels .
    • CNS depressants (e.g., benzodiazepines) exacerbate respiratory depression .

Regulatory and Controlled Substance Status

  • U.S. : Schedule II (DEA code 9715); conversion factor 1.00 for base, 0.80 for hydrobromide salt .
  • Global : Classified under HS 29333999 for trade, regulated similarly to morphine in most jurisdictions .

Activité Biologique

Phenazocine hydrobromide is an opioid analgesic that has garnered attention for its potent analgesic properties and unique pharmacological profile. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical applications, comparative studies, and safety profiles.

Chemical and Physical Properties

This compound is a white, crystalline powder with a bitter taste. Its chemical formula is C22H27NOC_{22}H_{27}NO with a molecular weight of 321.464 g/mol. The compound exhibits a melting point range of 165-170 °C and is characterized by its stability in various formulations, as evidenced by long-term stability studies .

Property Value
Chemical FormulaC22H27NOC_{22}H_{27}NO
Molecular Weight321.464 g/mol
Melting Point165-170 °C
SolubilitySoluble in water (pH dependent)

Phenazocine acts primarily as an agonist at the μ-opioid receptors and exhibits partial agonist activity at κ-opioid receptors. This dual action contributes to its analgesic effects while minimizing some side effects commonly associated with traditional opioids like morphine. The binding affinity of phenazocine to these receptors is significantly higher than that of pentazocine, suggesting a more favorable therapeutic profile .

Clinical Applications

This compound has been utilized in various clinical settings:

  • Analgesia : It has shown effectiveness in managing acute and chronic pain conditions, providing analgesia comparable to morphine but with fewer adverse effects .
  • Preanesthetic Medication : Clinical evaluations indicate its utility as a preanesthetic agent to reduce anxiety and provide analgesia without excessive sedation .
  • Postoperative Pain Management : Its application extends to postoperative settings, where it aids in alleviating pain and discomfort following surgical procedures .

Comparative Studies

A double-blind clinical trial comparing this compound to morphine sulfate demonstrated that phenazocine was approximately ten times more potent than morphine when administered intravenously for acute abdominal pain management. Specifically, 2 mg of phenazocine was found to be equivalent to 10 mg of morphine .

Table: Comparative Analgesic Potency

Drug Dosage (mg) Equivalence
Phenazocine2Equivalent to 10 mg Morphine
Morphine10-

Safety Profile and Side Effects

While this compound is associated with fewer side effects compared to other opioids, it can still produce adverse reactions such as nausea, dizziness, and potential for dependence. Its unique receptor profile allows it to avoid some common opioid-related issues like sphincter spasms, making it particularly useful for biliary or pancreatic pain management .

Case Studies

  • Case Study on Acute Pain Management : A study involving patients with acute abdominal pain demonstrated significant relief with phenazocine administration compared to standard morphine treatment, highlighting its clinical efficacy in emergency settings .
  • Preanesthetic Use : In a clinical evaluation focused on preanesthetic applications, patients reported lower levels of sedation while still achieving adequate analgesia with phenazocine compared to traditional sedatives .

Q & A

Q. Basic: What are the critical chemical identifiers and pharmacological properties of phenazocine hydrobromide?

This compound (C₂₂H₂₈BrNO₄) is a synthetic opioid agonist with the IUPAC name 1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(2-phenylethyl)-2,6-methano-3-benzazocin-8-ol hydrobromide. Key pharmacological data include an LD₅₀ of 11 mg/kg (intravenous, mice) and 90 mg/kg (oral, rats) . Its structural backbone—a 6,7-benzomorphan scaffold with phenethyl and methyl substituents—confers potent analgesic activity, approximately 10x morphine in animal models . Researchers should prioritize X-ray crystallography for structural validation (e.g., triclinic symmetry, space group P1) and HPLC with UV detection for purity assessment in synthesis workflows .

Q. Basic: How is this compound synthesized, and what analytical methods validate its purity?

Synthesis typically involves alkylation of the benzomorphan core followed by hydrobromide salt formation. Critical steps include:

  • Alkylation : Reaction of 2-phenylethyl bromide with the benzomorphan precursor under anhydrous conditions.
  • Salt formation : Neutralization with HBr in methanol/water mixtures to yield crystalline this compound .
    For purity validation, use:
  • HPLC : C18 column, mobile phase of acetonitrile/0.1% trifluoroacetic acid, UV detection at 254 nm .
  • Melting point : Reported range 159–159.5°C (decomposes) for the (-)-enantiomer .

Q. Advanced: How does this compound’s conformational flexibility influence opioid receptor binding and activity?

X-ray crystallography and potential-energy calculations reveal that the phenethyl substituent adopts a gauche conformation, positioning it near the opioid receptor’s hydrophobic pocket. Despite this, the analgesic activity is not strictly conformation-dependent; methyl substitution at the 9-position (vs. ethyl in dimephen) reduces steric hindrance, enhancing receptor affinity . Methodologically, combine:

  • Structural studies : Single-crystal X-ray diffraction (e.g., triclinic P1 symmetry, a = 10.263 Å, b = 14.307 Å) .
  • Molecular docking : Compare binding energies of phenethyl vs. alternative substituents using software like AutoDock Vina.

Q. Advanced: How can discrepancies in reported LD₅₀ values (e.g., 11 mg/kg vs. 20 mg/kg) be resolved in preclinical studies?

Discrepancies arise from variations in animal models, administration routes, or enantiomeric purity. To address this:

  • Standardize models : Use isogenic rodent strains (e.g., C57BL/6 mice) and controlled dosing protocols.
  • Chiral resolution : Validate enantiomeric composition via chiral HPLC (e.g., Chiralpak AD-H column) since the (-)-enantiomer is pharmacologically active .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate historical data while controlling for covariates like sex and age .

Q. Advanced: What experimental designs optimize in vitro-to-in vivo translation of this compound’s pharmacokinetics?

Use a tiered approach:

In vitro assays : Measure metabolic stability in liver microsomes (human vs. rodent) with LC-MS/MS quantification.

Physiologically based pharmacokinetic (PBPK) modeling : Incorporate parameters like logP (2.1) and plasma protein binding (≥85%) .

In vivo validation : Employ serial blood sampling in rodents paired with compartmental modeling to estimate AUC and clearance .

Q. Advanced: How do hydrogen-bonding patterns in this compound’s crystal structure impact its stability and formulation?

The hemihydrate form exhibits hydrogen bonds between the bromide ion, hydroxyl group (O–H⋯Br⁻), and water molecules. These interactions stabilize the lattice but may reduce solubility. Mitigate this via:

  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution .
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity under varying humidity (e.g., 0–90% RH) .

Q. Basic: What regulatory guidelines govern the use of this compound in controlled substance research?

It is classified as a Schedule II opioid (US) and regulated under the Single Convention on Narcotic Drugs. Researchers must:

  • Obtain DEA licensure : For synthesis, storage, and animal testing.
  • Documentation : Maintain chain-of-custody records compliant with 21 CFR §1304 .

Q. Advanced: What strategies resolve conflicting data on phenazocine’s efficacy in neuropathic vs. nociceptive pain models?

Contradictions arise from mechanistic differences (µ-opioid vs. κ-opioid receptor activation). Design studies to:

  • Receptor profiling : Use selective antagonists (e.g., β-funaltrexamine for µ-opioid) in knockout mice .
  • Behavioral assays : Compare efficacy in chronic constriction injury (neuropathic) vs. tail-flick (nociceptive) models. Include dose-response curves (0.1–10 mg/kg) and negative controls .

Propriétés

Numéro CAS

1239-04-9

Formule moléculaire

C22H28BrNO

Poids moléculaire

402.4 g/mol

Nom IUPAC

1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrobromide

InChI

InChI=1S/C22H27NO.BrH/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17;/h3-9,15-16,21,24H,10-14H2,1-2H3;1H

Clé InChI

MNMGNPZLUMHSKK-UHFFFAOYSA-N

SMILES

CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br

SMILES isomérique

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br

SMILES canonique

CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br

Key on ui other cas no.

58918-34-6

Numéros CAS associés

127-35-5 (Parent)

Synonymes

Hydrobromide, Phenazocine
Narphen
Phenazocine
Phenazocine Hydrobromide
Phenbenzorphan
Phenethylazocine

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Valinate
Valinate
Phenazocine hydrobromide
Valinate
Phenazocine hydrobromide
Valinate
Phenazocine hydrobromide
Valinate
Phenazocine hydrobromide
Valinate
Valinate
Phenazocine hydrobromide
Valinate
Phenazocine hydrobromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.